molecular formula C11H12BrN3O B13901546 N-(5-bromo-1H-indazol-3-yl)butanamide

N-(5-bromo-1H-indazol-3-yl)butanamide

Cat. No.: B13901546
M. Wt: 282.14 g/mol
InChI Key: PNWYWYJIUUVNSA-UHFFFAOYSA-N
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Description

N-(5-bromo-1H-indazol-3-yl)butanamide is a brominated indazole derivative characterized by a butanamide group attached to the 3-position of the indazole ring and a bromine substituent at the 5-position. Indazole scaffolds are pharmacologically significant due to their role in modulating enzyme activity and receptor binding, particularly in oncology and inflammation research. The bromine atom enhances electronic effects and may influence bioavailability and binding affinity, while the butanamide side chain contributes to solubility and conformational flexibility. Structural determination of such compounds often employs crystallographic tools like SHELX and visualization software such as WinGX/ORTEP .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

N-(5-bromo-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H12BrN3O/c1-2-3-10(16)13-11-8-6-7(12)4-5-9(8)14-15-11/h4-6H,2-3H2,1H3,(H2,13,14,15,16)

InChI Key

PNWYWYJIUUVNSA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1H-indazol-3-yl)butanamide typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of Butanamide: The brominated indazole is then reacted with butanoyl chloride in the presence of a base such as triethylamine or pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1H-indazol-3-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the compound.

    Reduction Products: Reduced forms such as amines.

    Coupling Products: Complex indazole-based structures.

Scientific Research Applications

N-(5-bromo-1H-indazol-3-yl)butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It is used in research to understand its effects on various biological pathways and targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1H-indazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2023) lists several butanamide derivatives with quinoline-based substituents, providing a basis for comparison (see Table 1) :

Compound ID Core Structure Substituents Potential Target
N-(5-bromo-1H-indazol-3-yl)butanamide Indazole 5-Bromo, N-linked butanamide Hypothesized tubulin/microtubule inhibitors
D.1.8 Quinoline N-ethyl, 3-ethynyl-8-methyl-6-quinolyloxy, butanamide Tubulin inhibitors
D.1.10 Quinoline 2-fluoroethyl, 3-ethynyl-8-methyl-6-quinolyloxy, butanamide Tubulin inhibitors
D.1.12 Quinoline N-propyl, 3-ethynyl-8-methyl-6-quinolyloxy, butanamide Tubulin inhibitors

Key Observations :

  • Core Heterocycle: The target compound’s indazole core differs from the quinoline derivatives in the patent.
  • Substituent Effects : The 5-bromo group in the target compound may enhance halogen bonding in biological targets, whereas ethynyl and methyl groups in D.1.8–D.1.12 improve lipophilicity and π-stacking interactions.
  • Side Chain : The butanamide group is conserved across all compounds, suggesting its role in maintaining solubility and hydrogen-bonding capacity.

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